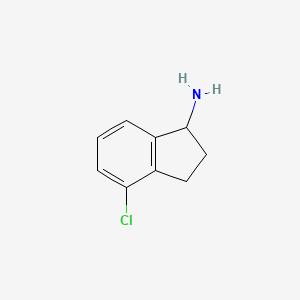

4-chloro-2,3-dihydro-1H-inden-1-amine

Description

In the realm of chemical research, the value of a compound is often determined by its potential to be transformed into other molecules of interest. 4-chloro-2,3-dihydro-1H-inden-1-amine serves as a prime example of such a foundational substance, whose true significance is realized in the molecules synthesized from it.

The indane framework, which consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. vulcanchem.comgoogle.com This means that the indane scaffold is a recurring motif in a variety of biologically active compounds. vulcanchem.comgoogle.com The rigidity of the bicyclic system and the ability to introduce various substituents at different positions allow for the fine-tuning of a molecule's three-dimensional shape and properties to interact with biological targets like enzymes and receptors. vulcanchem.comguidechem.com

Indane derivatives have been investigated for a wide array of therapeutic areas, including as anti-inflammatory, neuroprotective, and anti-cancer agents. vulcanchem.comeontrading.uk The introduction of an amine group at the 1-position and a chlorine atom at the 4-position, as in this compound, creates a specific isomer with distinct chemical reactivity and potential for further elaboration. The chlorine atom, for instance, can influence the electronic properties of the aromatic ring and provide a potential site for further reactions, while the amine group is a key functional handle for building more complex structures through reactions like amidation or alkylation.

The synthesis of this aminoindane derivative typically starts from the corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one. This ketone can be synthesized through methods like an intramolecular Friedel-Crafts acylation. The ketone is then typically converted to the amine via reductive amination.

Table 1: Physicochemical Properties of this compound and its Precursor Note: Data is compiled from various chemical information sources and may vary slightly between suppliers.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| This compound | C₉H₁₀ClN | 167.64 | - | 67120-40-5 |

| 4-chloro-2,3-dihydro-1H-inden-1-one | C₉H₇ClO | 166.60 | - | 15115-59-0 |

One of the most critical aspects of this compound in research is its chirality. The carbon atom at the 1-position of the indane ring is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-4-chloro-2,3-dihydro-1H-inden-1-amine and (S)-4-chloro-2,3-dihydro-1H-inden-1-amine.

In pharmacology, it is common for different enantiomers of a chiral drug to have vastly different biological activities. One enantiomer may be therapeutically active, while the other may be less active, inactive, or even cause unwanted side effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance.

This compound is utilized as a chiral building block, meaning that its individual (R) or (S) enantiomers are used as starting materials to impart a specific stereochemistry to a final, more complex target molecule. The separation of the racemic mixture of the amine into its pure enantiomers is a crucial step and can be achieved through techniques such as chiral resolution, which may involve enzymatic processes or chiral chromatography. sigmaaldrich.com The availability of both the (R) and (S) forms, often as their hydrochloride salts, from commercial suppliers underscores their importance in stereoselective synthesis. google.com

The role of this compound as a synthetic precursor is extensively documented in patent literature, where it is frequently cited as a reactant in the synthesis of novel chemical entities being investigated for various therapeutic purposes. guidechem.com For example, it is listed as a reactant in patents for the synthesis of opioid receptor ligands and E1 activating enzyme inhibitors. guidechem.com These patents describe the chemical modification of the amine group to build larger, more elaborate molecules designed to interact with specific biological targets. The presence of this compound in these synthetic pathways highlights its established role as a reliable and valuable component in the discovery and development of new chemical entities.

Table 2: Enantiomers of this compound

| Enantiomer | IUPAC Name | CAS Number (hydrochloride) |

| (R)-form | (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine | 1637453-69-0 |

| (S)-form | (1S)-4-chloro-2,3-dihydro-1H-inden-1-amine | 2109874-07-7 |

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXBDGLLOGVNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287076 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67120-40-5 | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67120-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 2,3 Dihydro 1h Inden 1 Amine

Classical Synthesis Routes to 4-chloro-2,3-dihydro-1H-inden-1-amine Precursors

Multi-step Approaches from Indanone Derivatives

The synthesis of 4-chloro-1-indanone (B82819) is most prominently documented as a four-step process commencing from 2-chlorobenzaldehyde (B119727). journals.co.za This route involves the systematic elaboration of the aldehyde into a propanoic acid side chain, which is then cyclized to form the desired indanone ring system.

The conversion of 2-chlorobenzaldehyde to 4-chloro-1-indanone involves a sequence of well-established organic transformations. The process begins with an Aldol condensation, followed by hydrogenation, conversion to an acid chloride, and a final intramolecular cyclization.

The key steps are detailed in the table below:

| Step | Reaction | Reagents and Conditions | Product | Yield |

| 1 | Aldol Condensation | 2-Chlorobenzaldehyde, malonic acid, piperidine (B6355638) (catalyst) | 3-(2-chlorophenyl)propenoic acid | >95% |

| 2 | Hydrogenation | 10% Pd/C, H₂ (3 atm), Tetrahydrofuran (THF), 25°C | 3-(2-chlorophenyl)propanoic acid | Quantitative (>95%) |

| 3 | Acid Chloride Formation | Thionyl chloride (SOCl₂), Dichloromethane (B109758) (DCM), 40°C, 2 hours | 3-(2-chlorophenyl)propanoyl chloride | Not specified, used directly |

| 4 | Friedel-Crafts Cyclization | Aluminum chloride (AlCl₃), Dichloromethane (DCM), 0–5°C, 4 hours | 4-chloro-1-indanone | 82–85% |

This interactive table summarizes the four-step synthesis route from 2-chlorobenzaldehyde to 4-chloro-1-indanone, based on documented research findings.

The pivotal step in forming the indanone ring is the intramolecular Friedel-Crafts acylation. nih.gov In the established route from 2-chlorobenzaldehyde, this involves the cyclization of 3-(2-chlorophenyl)propanoyl chloride. journals.co.za The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), in a solvent like dichloromethane at reduced temperatures to control reactivity. nih.gov A molar ratio of approximately 1.2:1 of AlCl₃ to the acid chloride substrate is employed to achieve high yields of 82-85%.

An alternative, though less efficient, method involves the direct cyclization of 3-(2-chlorophenyl)propanoic acid using polyphosphoric acid (PPA) at elevated temperatures (120°C). This approach bypasses the need to form the acid chloride but results in a lower yield (68–72%) and the formation of more side products, which necessitates purification by column chromatography.

Bromination of Indanone Intermediates

Once 4-chloro-1-indanone is synthesized, it can be further functionalized to introduce other groups. Selective bromination of this intermediate is a key step, yielding useful intermediates for subsequent carbon-carbon bond formation. journals.co.za The bromination reactions preferentially occur on the cyclopentanone (B42830) ring rather than the aromatic ring. journals.co.za The reaction conditions, particularly the choice of solvent, are crucial in determining the outcome of the bromination. journals.co.za

Research has shown that reacting 4-chloro-1-indanone with bromine in solvents like carbon tetrachloride or chloroform (B151607) leads predominantly to the formation of 2,2-dibromo-4-chloro-1-indanone. journals.co.za However, selective monobromination at the C-2 position is desired for the synthesis of the target amine. journals.co.za This selective reaction can be achieved by using bromine in either diethyl ether or acetic acid at room temperature. journals.co.za

| Reagent/Catalyst | Solvent | Temperature | Major Product | Yield | Reference |

| Br₂ | CCl₄ or CHCl₃ | Room Temp. | 2,2-dibromo-4-chloro-1-indanone | 40% | journals.co.za |

| Br₂ | Diethyl Ether | 10°C | 2-bromo-4-chloro-1-indanone | 90% | |

| Br₂ | Acetic Acid | Room Temp. | 2-bromo-4-chloro-1-indanone | Not specified | |

| H₂O₂-HBr (aq) | Water | Room Temp. | 2-bromo-4-chloro-1-indanone | 42% | journals.co.za |

This interactive table details the outcomes of various bromination conditions applied to 4-chloro-1-indanone.

Cyanation of Halogenated Indanone Derivatives

Following the selective monobromination to produce 2-bromo-4-chloro-1-indanone, a cyanation reaction is performed. journals.co.za This step introduces a nitrile (-CN) group, which is a precursor to the final amine functional group. journals.co.za The cyanation of 2-bromo-4-chloro-1-indanone is a critical transformation in the synthetic pathway. journals.co.za While specific conditions for this particular substrate are noted as part of a multi-step synthesis, general methods for cyanation of aryl halides often involve palladium-catalyzed reactions using sources like zinc cyanide or potassium ferricyanide. Another approach involves using the combination of ammonium (B1175870) bicarbonate (NH₄HCO₃) and dimethyl sulfoxide (B87167) (DMSO) as a safe and practical cyanide source in palladium-catalyzed reactions. rsc.org

Reduction Pathways for Intermediate Compounds

The final step in the sequence is the reduction of the cyano-indanone intermediate to form the target compound, this compound. journals.co.za The synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine is achieved through the reduction of the corresponding cyano intermediate in quantitative yield. journals.co.za This transformation typically involves the reduction of both the nitrile group to a primary amine and the ketone group to a methylene (B1212753) group, although the specific naming of the final product suggests the ketone may be reduced to a hydroxyl group which is subsequently removed or the amine is formed via a different pathway such as reductive amination. General methods for the reduction of nitriles to primary amines include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. youtube.com Similarly, reductive amination of the ketone can also be a pathway to form amines, where the ketone is first converted to an imine or oxime, which is then reduced. rsc.orgacs.org

Catalytic Approaches in this compound Synthesis and Analog Formation

Catalysis is fundamental to the efficient synthesis of complex molecules like this compound, offering pathways that are both selective and high-yielding. chemscene.com The application of various catalytic systems, from acid-promoted cyclizations to transition-metal-mediated reactions, allows for the precise construction of the indene (B144670) scaffold and its derivatives. uva.nlnih.gov

Acid-Catalyzed Cyclialkylation Rearrangements and their Mechanisms

Acid-catalyzed reactions represent a classical yet effective method for constructing cyclic systems. nih.gov In the context of indane synthesis, acid-catalyzed cyclialkylation can be employed to form the fused bicyclic ring structure from an appropriate acyclic or monocyclic precursor. This process typically involves the generation of a carbocationic intermediate which then undergoes an intramolecular electrophilic attack on an aromatic ring to forge the new carbon-carbon bond, completing the five-membered ring of the indane core. researchgate.net

The mechanism for forming a substituted indane via this route would likely begin with a precursor molecule containing a phenyl group and a side chain with a latent electrophile (e.g., an alcohol or alkene). Upon treatment with a strong acid, this functional group is protonated, leading to the formation of a carbocation. A subsequent intramolecular Friedel-Crafts-type alkylation reaction results in the cyclized indane product. The position of the chloro-substituent on the starting aromatic ring would dictate its final position on the indane skeleton.

Metal-Catalyzed Processes for Indene Scaffolds (e.g., Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides)

Modern organometallic catalysis offers powerful tools for indene synthesis. uva.nl A notable example is the gold-catalyzed intramolecular hydroalkylation of ynamides, which provides a direct route to 2-amino-indenes. nih.govnih.gov These indenes can subsequently be reduced to the corresponding 2,3-dihydro-1H-inden-1-amine derivatives. This method is valued for its mild reaction conditions and efficiency. acs.org

The catalytic cycle, as elucidated by experimental and computational studies, proceeds through the following key steps: nih.govuantwerpen.be

Activation : A gold(I) catalyst, often an N-heterocyclic carbene (NHC)-gold complex like IPrAuNTf₂, activates the alkyne of the ynamide substrate to form a highly electrophilic gold-keteniminium ion intermediate. nih.govacs.org

nih.govacs.org-Hydride Shift : This reactive intermediate undergoes a nih.govacs.org-hydride shift, which has been identified as the rate-determining step of the reaction. nih.govuantwerpen.be This transfers a hydride from the aromatic part of the molecule to the keteniminium carbon, generating a benzylic carbocation.

Cyclization and Rearomatization : The vinylgold species then attacks the carbocation, leading to the formation of the five-membered ring. nih.govacs.org

Protodeauration : A final protonolysis step releases the indene product and regenerates the active gold catalyst. nih.gov

The resulting 2-amino-indene can be readily reduced to the saturated 2-amino-indane using methods like catalytic hydrogenation. nih.gov This strategy allows for the synthesis of various substituted indane amines from readily available ynamides. acs.org

| Catalyst Comparison in Ynamide Hydroalkylation | NMR Yield | Reference |

| IPrAuNTf₂ | 94% | acs.org |

| Ph₃PAuNTf₂ | 60% | acs.org |

Alumino-Nickel Catalysis in Amine Synthesis from Oximes

The conversion of oximes to primary amines is a crucial transformation for introducing the amine group. Heterogeneous catalysis, particularly using nickel-based catalysts, is an effective method for this reduction. mdpi.com Raney Nickel, a catalyst derived from a nickel-aluminum alloy, is widely used for the hydrogenation of oximes to primary amines. google.com

The synthesis of this compound via this route would involve two main steps:

Oxime Formation : The corresponding ketone, 4-chloro-2,3-dihydro-1H-inden-1-one, is reacted with hydroxylamine (B1172632) hydrochloride to form 4-chloro-2,3-dihydro-1H-inden-1-one oxime. mdpi.com

Catalytic Hydrogenation : The oxime is then reduced to the primary amine. This is typically achieved by hydrogenation using a catalyst like Raney Nickel in a suitable solvent, often under basic conditions to achieve high yields of the primary amine. mdpi.comgoogle.com

This method is a well-established industrial process for preparing a wide variety of primary amines due to the accessibility of oximes from carbonyl compounds. mdpi.com

Lewis Basic Selenoether Catalysis in Chlorination Reactions

Regioselective chlorination of aromatic systems is a significant challenge in organic synthesis. Lewis basic selenoether catalysts have emerged as a powerful tool for directing electrophilic chlorination, particularly to the ortho-position of anilines and phenols. acs.orgresearchgate.netnih.gov This strategy could be hypothetically applied to introduce the chlorine atom at the C-4 position of an appropriate 2,3-dihydro-1H-inden-1-amine precursor.

The proposed mechanism involves the activation of both the substrate and the chlorinating agent (e.g., N-chlorosuccinimide, NCS) by a bifunctional catalyst. researchgate.net The Lewis basic selenoether moiety activates NCS to form a selenium-bound chloronium intermediate. researchgate.net Simultaneously, another functional group on the catalyst, such as a thiourea (B124793) group, can bind to the substrate via hydrogen bonding. This dual activation brings the reactants into close proximity and directs the chlorination to a specific position, achieving high regioselectivity (up to >20:1 ortho/para). acs.orgresearchgate.net While direct application to the indane system is not explicitly reported, this methodology presents a promising catalytic route for the regioselective synthesis of this compound from an unchlorinated indane precursor.

Stereoselective Synthesis and Chiral Resolution of this compound

Since this compound possesses a chiral center at the C-1 position, the synthesis of single enantiomers is of significant interest. This can be achieved either by resolving a racemic mixture or, more efficiently, through asymmetric synthesis.

Enantioselective Synthesis Strategies for Chiral Indane Derivatives

The development of catalytic enantioselective methods provides direct access to enantioenriched chiral compounds. researchgate.net Several strategies have been successfully applied to the synthesis of chiral indane derivatives. rsc.org

One prominent method is the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives. acs.orgacs.orgfigshare.com This reaction, utilizing a chiral rhodium catalyst, can produce 2-arylindanes with high enantioselectivity. acs.org Mechanistic studies suggest the reaction involves a 1,4-rhodium shift from a benzylrhodium intermediate before protonation to yield the final product. acs.orgfigshare.com

Other successful approaches include:

NHC-Catalyzed Intramolecular Michael Addition : Chiral N-heterocyclic carbene (NHC) catalysts can trigger an intramolecular Michael addition to construct the indane skeleton with excellent enantiocontrol. rsc.org

Phase-Transfer Catalysis : Chiral phase-transfer catalysts have been used in Michael-type cyclizations to afford indanes bearing all-carbon stereocenters with high enantioselectivity. rsc.org

These strategies could be adapted for the synthesis of this compound by using appropriately substituted starting materials, offering a direct pathway to the desired enantiomerically pure final product. rsc.orgacs.org

| Enantioselective Rh-Catalyzed Addition to Substituted Indenes | Yield | Enantiomeric Excess (ee) | Reference |

| 3-(m-chlorophenyl)indene | 71% | 98% | acs.org |

| 3-(o-chlorophenyl)indene | 71% | 98% | acs.org |

| 7-bromo-3-phenylindene | 75% | 57% | acs.org |

| 6-methoxy-3-phenylindene | 59% | 87% | acs.org |

Chiral Resolution Techniques for Racemic Mixtures (e.g., Salt Crystallization, Enzymatic Methods)

The separation of a racemic mixture of this compound into its individual enantiomers is a critical step for applications requiring stereochemically pure compounds. The most common methods rely on converting the enantiomers into diastereomers with different physical properties, which allows for their separation.

Diastereomeric Salt Crystallization

This classical resolution technique is widely employed for separating racemic amines. biosynth.com The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have distinct physical properties, such as solubility, they can often be separated by fractional crystallization. nih.gov

For a racemic mixture of this compound, a chiral acid like (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used. nih.govgoogle.com The reaction creates two diastereomeric salts:

((1R)-4-chloro-2,3-dihydro-1H-inden-1-ammonium) - (chiral acid anion)

((1S)-4-chloro-2,3-dihydro-1H-inden-1-ammonium) - (chiral acid anion)

One of these salts is typically less soluble in a given solvent and will crystallize out of the solution first. After separation by filtration, the pure enantiomer of the amine can be recovered by treating the salt with a base to remove the chiral resolving agent. google.com A study on resolving a racemic carboxylic acid demonstrated that by carefully selecting the solvent system, both diastereomeric salts could be sequentially crystallized from the same solution, enabling the recovery of both enantiomers. nih.gov

Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

| Brucine | Chiral Base (for acidic compounds) |

Enzymatic Methods

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. bldpharm.com This method utilizes enzymes, typically lipases, that preferentially catalyze a reaction on one enantiomer of the racemic mixture. For amines, this often involves the enantioselective acylation of the amine group.

In a typical enzymatic kinetic resolution of racemic this compound, an enzyme such as Candida antarctica lipase (B570770) B (CALB) could be used in the presence of an acylating agent (e.g., vinyl acetate). The enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the other enantiomer (the (R)-enantiomer) unreacted. nih.gov The resulting mixture of the acylated amine and the unreacted amine can then be separated using standard techniques like chromatography or extraction. The unreacted amine enantiomer is thus isolated with high enantiomeric purity. A significant advantage of this method is the high enantioselectivity achievable under mild reaction conditions. bldpharm.com

Control of Stereochemistry in Dihydroindene-1-amine Scaffolds

Controlling the stereochemistry during the synthesis of dihydroindene-1-amine scaffolds is essential for producing a single, desired enantiomer directly, thereby avoiding the need for resolution and the loss of 50% of the material. biosynth.com This is achieved through asymmetric synthesis, where a chiral influence is introduced into the reaction sequence.

A primary strategy involves the asymmetric reduction of the prochiral ketone precursor, 4-chloro-2,3-dihydro-1H-inden-1-one. This can be accomplished using chiral reducing agents or a stoichiometric reductant in the presence of a chiral catalyst. For instance, oxazaborolidine-based catalysts, derived from chiral amino alcohols like cis-1-aminoindan-2-ol, have been effectively used for the asymmetric reduction of ketones. nih.gov

Another powerful approach for controlling stereochemistry in amine synthesis utilizes chiral auxiliaries. The Ellman method, which employs tert-butanesulfinamide, is a widely adopted technique. yale.edu In this method, the prochiral ketone reacts with an enantiomerically pure tert-butanesulfinamide (either (R) or (S)) to form a chiral N-sulfinyl-imine. The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent to the C=N bond. The steric bulk of the tert-butyl group effectively shields one face of the imine, leading to the preferential formation of one diastereomer. Subsequent acidic hydrolysis removes the sulfinamide auxiliary, yielding the desired enantiomerically enriched primary amine. The choice of the (R)- or (S)-sulfinamide determines which enantiomer of the amine is produced.

Synthesis of Specific Enantiomers (e.g., (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine)

The synthesis of a specific enantiomer, such as (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine, can be accomplished either by resolving the racemic mixture as described previously or, more efficiently, through direct asymmetric synthesis.

A practical asymmetric synthesis route starts from 4-chloro-2,3-dihydro-1H-inden-1-one. Following the principles of the Ellman auxiliary method, the synthesis proceeds as follows: yale.edu

Condensation: 4-chloro-2,3-dihydro-1H-inden-1-one is condensed with (R)-tert-butanesulfinamide in the presence of a Lewis acid catalyst, such as titanium(IV) ethoxide (Ti(OEt)₄), to form the corresponding (R)-N-sulfinyl-imine.

Diastereoselective Reduction: The chiral imine is then reduced with a hydride-donating agent like sodium borohydride (B1222165) (NaBH₄). The chiral sulfinyl group directs the hydride attack, leading to the formation of the amine with a high degree of diastereoselectivity.

Hydrolysis: The final step involves the removal of the chiral auxiliary by treating the product with a strong acid, such as hydrochloric acid (HCl), in a solvent like methanol (B129727). This step cleaves the N-S bond and yields the hydrochloride salt of (1R)-4-chloro-2,3-dihydro-1H-inden-1-amine.

This method is highly effective because it allows for the direct production of the desired enantiomer in high purity, avoiding the material loss associated with classical resolution.

Considerations for Process Optimization in this compound Production

For large-scale industrial production, optimizing the synthesis of this compound is crucial to maximize efficiency, reduce costs, and ensure product quality.

Yield Enhancement Strategies

Optimization of Reaction Conditions: Fine-tuning parameters such as solvent, temperature, reaction time, and catalyst loading can significantly impact yield. For instance, in a related synthesis, replacing one solvent with another (e.g., 2-MeTHF) was found to improve the ratio of desired regioisomers and facilitate easier recycling.

Recycling of Unwanted Enantiomers: In chiral resolutions, the unwanted enantiomer is often discarded, limiting the theoretical maximum yield to 50%. A "Resolution-Racemization-Recycle" process can overcome this limitation. biosynth.com The undesired enantiomer is isolated from the mother liquor and racemized (converted back into a 50:50 mixture), allowing it to be fed back into the resolution process.

Mother Liquor Reuse: A patent for a similar chemical process describes achieving a total yield of over 80% by continuously reapplying the mother liquor from the purification step to subsequent batches, thereby recovering dissolved product. google.com

Purity Improvement Methodologies

Achieving high purity is critical, especially for pharmaceutical applications.

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical. Screening various solvents or using a binary solvent system can dramatically improve purification. For a similar compound, a mixture of methanol and water was identified as the optimal system for recrystallization, increasing the purity of the desired isomer to ~97%.

Salt Formation and Crystallization: Converting the final amine product into a salt, typically the hydrochloride salt, often facilitates purification. These crystalline salts generally have better handling properties and can be purified to a high degree by recrystallization. A described method involves dissolving the crude product and then cooling to induce crystallization of the pure salt, leveraging the difference in solubility at different temperatures. google.com

Continuous Flow Reactor Applications

Modern chemical manufacturing is increasingly adopting continuous flow technology to improve efficiency, safety, and consistency over traditional batch processing. The synthesis of chiral amines is well-suited for this approach. chemrxiv.org

Enhanced Safety and Control: Flow reactors use small volumes, allowing for better temperature and pressure control, which is particularly important when handling hazardous reagents or exothermic reactions.

Improved Yield and Purity: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to faster reactions, fewer side products, and higher yields. A continuous flow system for synthesizing chiral amines using an immobilized transaminase enzyme achieved high conversions (up to 85%) and excellent enantioselectivity (>99% ee) with short residence times of 30-60 minutes. nih.gov

Catalyst Immobilization and Reuse: In flow chemistry, catalysts (both chemical and biological) can be immobilized in a packed-bed reactor. nih.gov The reaction mixture flows through the catalyst bed, and the product emerges continuously. This simplifies purification, as the catalyst is retained in the reactor and can be reused for extended periods, reducing costs and waste. yale.edu For example, immobilized E. coli cells containing a transaminase were used in a flow system for over 10 days without loss of efficacy. yale.edu

Research Findings on Continuous Flow Synthesis of Chiral Amines

| Catalyst System | Reactor Type | Key Findings | Reference |

|---|---|---|---|

| Immobilized ω-Transaminase | Packed-Bed Reactor (PBR) | High conversion (85%), excellent enantioselectivity (>99% ee), residence time of 30-60 min. | nih.gov |

| Immobilized E. coli cells | Packed-Bed Reactor (PBR) | Stable, continuous operation for up to 10 days; no additional cofactor needed. | yale.edu |

Chemical Reactivity and Derivatization of 4 Chloro 2,3 Dihydro 1h Inden 1 Amine

Nucleophilic Substitution Reactions Involving the Amine Moiety

The primary amine group (-NH2) at the C1 position of the indane structure is the most reactive site for nucleophilic attack. As a primary amine, it readily reacts with a variety of electrophilic reagents. This reactivity is fundamental to the creation of numerous derivatives.

The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking electron-deficient centers. Common reactions include acylation, sulfonylation, and alkylation. For instance, the reaction with acyl chlorides or anhydrides leads to the formation of stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. Alkylation, typically with alkyl halides, results in the formation of secondary and tertiary amines, although controlling the degree of alkylation can be challenging due to the increased nucleophilicity of the alkylated products wikipedia.org.

Reactions and Transformations of the Halogen Substituent on the Aromatic Ring

The chlorine atom attached to the C4 position of the aromatic ring is significantly less reactive than the amine group. Transformations involving this halogen substituent typically require more forcing conditions or the use of metal catalysts. Two primary pathways for modifying the chloro group are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

SNAr reactions involve the replacement of the chlorine atom by a strong nucleophile fishersci.co.uktandfonline.com. However, this type of reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group tandfonline.com. Since the indane system lacks such activating groups, SNAr reactions on this substrate are expected to be difficult and require harsh conditions.

A more versatile and widely applicable method for transforming the aryl chloride is through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination organic-chemistry.org. This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a suitable base organic-chemistry.org. This method provides a powerful tool for introducing a wide variety of nitrogen-based substituents at the C4 position. Other cross-coupling reactions, like the Suzuki-Miyaura coupling, could potentially be used to form new C-C bonds at this position nih.gov.

Functionalization and Modification of the Indane Core

Beyond the amine and chloro groups, the bicyclic indane core itself can be chemically modified. The aliphatic five-membered ring offers sites for functionalization, although this often requires starting from the corresponding ketone, 4-chloro-1-indanone (B82819).

Research has shown that 4-chloro-1-indanone can undergo selective bromination on the cyclopentanone (B42830) ring, at the C2 position, to produce mono- and dibromo derivatives scielo.org.zaresearchgate.net. These bromo-indanones are valuable intermediates. For example, 2-bromo-4-chloro-1-indanone can undergo cyanation, followed by reduction, to yield (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine, demonstrating a method to introduce a different amino-functional side chain onto the indane core scielo.org.zaresearchgate.net. Furthermore, 1-indanone derivatives can be used in annulation reactions to build more complex fused-ring and spirocyclic systems nih.gov. These transformations highlight the potential for elaborate modifications of the indane skeleton.

Synthesis of Advanced Indane Derivatives Utilizing 4-chloro-2,3-dihydro-1H-inden-1-amine

The nucleophilicity of the primary amine is central to the synthesis of a broad range of advanced derivatives, including amides, sulfonamides, and N-substituted compounds.

Amide derivatives are readily synthesized by reacting this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. This acylation reaction is typically straightforward and high-yielding. A common procedure involves mixing the amine with an acyl chloride in the presence of a non-nucleophilic base, like triethylamine, to neutralize the HCl byproduct.

A relevant example is the synthesis of Indapamide, where a similar compound, 1-amino-2,3-dihydro-2-methyl-1H-indole, is reacted with 4-chloro-3-sulphamoylbenzoyl chloride in tetrahydrofuran with triethylamine as a base google.comgoogle.com. This reaction proceeds efficiently to form the corresponding benzamide derivative, illustrating a well-established method for creating amide linkages with indane-like amines google.comgoogle.com.

Table 1: Representative Acylation Reactions

| Amine Reactant | Acylating Agent | Product Type |

| This compound | Acetyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)acetamide |

| This compound | Benzoyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)benzamide |

| This compound | 4-Nitrobenzoyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-4-nitrobenzamide |

The synthesis of sulfonamides is a common and robust reaction for primary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride (R-SO2Cl), leading to the formation of a stable sulfonamide linkage (R-SO2-NH-R'). The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to quench the hydrochloric acid that is formed cbijournal.comresearchgate.netfrontiersrj.com.

This method is highly general, allowing for the incorporation of a wide variety of substituents (alkyl, aryl, heteroaryl) on the sulfonyl group, thereby enabling the synthesis of a large library of sulfonamide derivatives from this compound cbijournal.comfrontiersrj.com.

Table 2: Synthesis of Representative Sulfonamide Derivatives

| Amine Reactant | Sulfonylating Agent | Product Type |

| This compound | Methanesulfonyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)methanesulfonamide |

| This compound | Benzenesulfonyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)benzenesulfonamide |

| This compound | p-Toluenesulfonyl chloride | N-(4-chloro-2,3-dihydro-1H-inden-1-yl)-4-methylbenzenesulfonamide |

N-substituted derivatives, such as secondary and tertiary amines, can be prepared through the alkylation of the primary amine group. A common method is the reaction with alkyl halides (e.g., alkyl iodides or bromides) wikipedia.org. This reaction proceeds via nucleophilic aliphatic substitution. However, a significant challenge is controlling the extent of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts wikipedia.org. Using a large excess of the primary amine can favor mono-alkylation.

Alternative methods for more controlled N-alkylation include reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride (B1222165) or a similar reducing agent) to the corresponding secondary or tertiary amine. Another modern approach involves the use of alcohols as alkylating agents in the presence of a suitable catalyst nih.govnih.govorganic-chemistry.org.

Table 3: Synthesis of N-Substituted Derivatives

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Methyl iodide | 4-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine (Secondary Amine) |

| N-Alkylation | Ethyl bromide | 4-chloro-N-ethyl-2,3-dihydro-1H-inden-1-amine (Secondary Amine) |

| Reductive Amination | Acetone, NaBH4 | 4-chloro-N-isopropyl-2,3-dihydro-1H-inden-1-amine (Secondary Amine) |

| Reductive Amination | Formaldehyde, HCOOH (Eschweiler–Clarke) | 4-chloro-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine (Tertiary Amine) |

Conjugation and Linker Chemistry for Complex Molecular Architectures

The primary amine group of this compound serves as a versatile chemical handle for its incorporation into more complex molecular architectures through various conjugation and linker strategies. The nucleophilic nature of this primary amine allows for its reaction with a wide array of electrophilic functional groups, facilitating the stable covalent attachment of this inden-amine moiety to other small molecules, polymers, peptides, or surfaces. thermofisher.comlibretexts.org The choice of linker and conjugation chemistry is critical in dictating the properties of the final conjugate, including its stability, solubility, and spatial orientation.

A predominant strategy for the conjugation of primary amines involves the formation of a stable amide bond. nih.govluxembourg-bio.com This can be achieved by reacting this compound with a molecule containing a carboxylic acid group that has been pre-activated. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive NHS ester. nih.govcreative-proteomics.comyoutube.com This two-step process is widely employed to couple primary amines to proteins or other biomolecules. nih.gov The reaction of the primary amine with an NHS ester results in the formation of a robust amide linkage. thermofisher.comcreative-proteomics.com

Heterobifunctional linkers containing an amine-reactive group on one end and a different reactive group on the other are instrumental in creating well-defined molecular constructs. thermofisher.com For instance, a linker with an NHS ester can react with this compound, while the other terminus of the linker might possess a maleimide group, which can selectively react with a thiol group on another molecule, such as a cysteine residue in a peptide. vectorlabs.com This orthogonal reactivity allows for the sequential and controlled assembly of complex architectures. thermofisher.com Linkers incorporating polyethylene glycol (PEG) spacers are often utilized to enhance the solubility and biocompatibility of the resulting conjugate. broadpharm.com

Another effective method for conjugating primary amines is reductive amination. frontiersin.org This reaction involves the condensation of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine (Schiff base), which is subsequently reduced to a stable secondary amine linkage. acs.orgacs.org This process is typically carried out using a mild reducing agent like sodium cyanoborohydride. nih.gov Reductive amination is a valuable tool for site-specific modification, particularly in the context of bioconjugation. acs.orgnih.gov

The following interactive data tables summarize common linker types and conjugation reactions applicable to this compound based on the reactivity of its primary amine.

Table 1: Common Heterobifunctional Linkers for Primary Amine Conjugation

| Linker Type | Amine-Reactive Group | Second Reactive Group | Resulting Linkage with Amine | Key Features |

| NHS-PEG-Maleimide | N-hydroxysuccinimide (NHS) ester | Maleimide | Amide | PEG spacer enhances solubility; allows for sequential conjugation to thiols. |

| SMCC | Succinimidyl ester | Maleimide | Amide | Classic non-cleavable linker for connecting amines and thiols. thermofisher.com |

| Hydrazone Linkers | N/A (formed from aldehyde/ketone and hydrazine) | Can be incorporated with amine-reactive groups | Hydrazone | Acid-sensitive linker, allowing for pH-dependent release of the conjugated molecule. |

| SDA Reagents | Succinimidyl ester | Diazirine | Amide | Diazirine group can be photo-activated to react with a wide range of functional groups. interchim.fr |

Table 2: Overview of Conjugation Reactions for Primary Amines

| Reaction Type | Reactants with Primary Amine | Key Reagents/Conditions | Resulting Covalent Bond | Typical Applications |

| Amide Bond Formation | Activated Carboxylic Acid (e.g., NHS ester) | pH 7.2-9, aqueous buffer thermofisher.com | Amide | Stable conjugation to proteins, peptides, and other molecules. luxembourg-bio.com |

| Reductive Amination | Aldehyde or Ketone | Mild reducing agent (e.g., sodium cyanoborohydride), pH ~6-9 frontiersin.org | Secondary Amine | Site-specific modification of biomolecules. acs.orgnih.gov |

| Thiourea (B124793) Formation | Isothiocyanate | pH > 7.5 | Thiourea | Labeling of proteins and other biomolecules. |

| Urea Formation | Isocyanate | pH > 7.5 | Urea | Formation of stable linkages in various bioconjugation applications. creative-proteomics.com |

Mechanistic Investigations of Reactions Involving 4 Chloro 2,3 Dihydro 1h Inden 1 Amine and Its Precursors

Elucidation of Reaction Mechanisms for Rearrangements

Rearrangement reactions are fundamental in organic synthesis for altering the carbon skeleton or functional groups within a molecule. wikipedia.org For the synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine from its carboxylic acid or amide precursors, rearrangements like the Curtius and Hofmann rearrangements are particularly relevant. byjus.commasterorganicchemistry.com

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom. byjus.com This process is initiated by treating the amide precursor, such as 4-chloro-2,3-dihydro-1H-indene-1-carboxamide, with bromine and a strong base. masterorganicchemistry.comyoutube.com The mechanism proceeds through several steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation creates an unstable N-bromoamide anion.

This anion undergoes rearrangement where the alkyl group (the indanyl moiety) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This concerted step results in the formation of an isocyanate intermediate. masterorganicchemistry.comyoutube.com

In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and undergoes spontaneous decarboxylation (loss of CO2) to yield the final product, this compound. youtube.comlibretexts.org

The Curtius rearrangement provides an alternative route, starting from an acyl azide (B81097). masterorganicchemistry.com The precursor, 4-chloro-2,3-dihydro-1H-indene-1-carbonyl azide, is typically generated from the corresponding acyl chloride and sodium azide. youtube.com Upon heating, the acyl azide rearranges, losing nitrogen gas (N2), a very stable leaving group, to form the same isocyanate intermediate seen in the Hofmann rearrangement. masterorganicchemistry.comlibretexts.org The subsequent hydrolysis and decarboxylation steps are identical, leading to the formation of the primary amine. youtube.com Both rearrangements are characterized by the formation of a key isocyanate intermediate through a organic-chemistry.orgrsc.org-shift, but they differ in the nature of the starting material and the leaving group. byjus.commasterorganicchemistry.com

Studies on Catalyst Specificity and Performance in Indane Synthesis

The construction of the indane skeleton, the core structure of this compound, often relies on catalytic cyclization reactions. The choice of catalyst is paramount as it dictates the reaction's efficiency, yield, and selectivity. Precursors for these cyclizations are typically substituted phenylpropanes or related structures. beilstein-journals.org

Various transition metals have been shown to be effective catalysts for indane synthesis.

Palladium (Pd) catalysts are widely used for intramolecular C-H alkylation and carbopalladation reactions to form the five-membered ring of the indane system. organic-chemistry.orgbeilstein-journals.org

Nickel (Ni) catalysts have proven effective in carboannulation reactions and asymmetric intramolecular reductive Heck reactions, yielding indanes with high enantioselectivity. organic-chemistry.org

Gold (Au) and Platinum (Pt) catalysts are known to facilitate indene (B144670) formation through C(sp3)-H activation of o-substituted aryl alkynes, which can then be reduced to indanes. researchgate.net

Rare-earth metal complexes have been employed in diastereodivergent [3+2] annulation reactions to produce multisubstituted 1-aminoindanes with high efficiency and diastereoselectivity. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for intramolecular reactions, such as the Michael addition, to construct the indane skeleton with excellent control over stereochemistry. rsc.org

The performance of these catalysts in key synthetic transformations leading to indane derivatives is summarized in the table below.

| Catalyst System | Reaction Type | Substrate Type | Key Performance Aspects |

| Palladium (Pd) Complexes | Intramolecular C-H Alkylation | Aryl halides with alkyl chains | High functional group tolerance, access to diverse carbocyclic systems. organic-chemistry.org |

| Nickel (Ni) / TangPHOS | Asymmetric Reductive Heck | Unactivated alkenes tethered to aryl bromides | Good to excellent yields, high enantioselectivities for products with quaternary stereocenters. organic-chemistry.org |

| Half-sandwich Rare-earth Complexes | Diastereodivergent [3+2] Annulation | Aromatic aldimines with alkenes | 100% atom efficiency, excellent diastereoselectivity, broad substrate scope. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Intramolecular Michael Addition | Conjugated aldehydes with pendant Michael acceptor | High cis-selectivity, excellent diastereo- and enantiocontrol (e.g., 99% ee). rsc.org |

| Terbium triflate (Tb(OTf)₃) | Friedel-Crafts Cyclization | 3-Arylpropionic acids | Effective for both activated and deactivated aromatic systems, yields up to 74%. beilstein-journals.org |

Examination of Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling regioselectivity (the position of chemical bond formation) and stereoselectivity (the spatial orientation of atoms) is a central challenge in the synthesis of a specific isomer like this compound.

Regioselectivity is crucial when introducing substituents onto the aromatic ring or during the cyclization step. For instance, in the synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, a regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) was a key step, demonstrating that selective functionalization is achievable on a chloro-substituted aromatic ring. chemrxiv.org Similarly, the Friedel-Crafts cyclization of 3-arylpropionic acids, a common method for forming 1-indanones (precursors to 1-aminoindanes), must proceed with the correct regiochemistry to ensure the formation of the desired 4-chloro isomer. beilstein-journals.org

Stereoselectivity concerns the formation of the chiral center at the C1 position of the indane ring. The amine group can be oriented either cis or trans to substituents on the cyclopentane (B165970) ring, and two enantiomers (R and S) are possible.

Catalytic asymmetric synthesis is the most powerful tool for achieving high stereocontrol. Asymmetric hydrogenation of a corresponding imine or reductive amination of 4-chloro-1-indanone (B82819) using a chiral catalyst can provide the desired enantiomer in high excess.

The use of half-sandwich rare-earth complexes allows for diastereodivergent synthesis, meaning either the cis or trans diastereomer of a 1-aminoindane can be selectively produced from the same starting materials by simply tuning the catalyst or reaction conditions. organic-chemistry.org

Organocatalysis also offers excellent stereocontrol. Proline-catalyzed amination reactions and NHC-catalyzed cyclizations have been shown to produce indane derivatives with high diastereo- and enantioselectivity. rsc.org For example, NHC-catalyzed intramolecular Michael additions can proceed with high cis-selectivity. rsc.org

The table below details specific examples of stereoselective control in the synthesis of indane derivatives.

| Method | Catalyst/Reagent | Transformation | Selectivity Outcome |

| Asymmetric Catalysis | Ni(0) / Chiral Ligand (e.g., TangPHOS) | Intramolecular Reductive Heck Reaction | High enantioselectivities (e.g., >90% ee). organic-chemistry.org |

| Diastereodivergent Synthesis | Half-sandwich Rare-earth Complexes | [3+2] Annulation of Aldimines and Alkenes | Excellent and switchable diastereoselectivity for cis or trans products. organic-chemistry.org |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Aldol Condensation | Enantiocontrol through hydrogen bonding with the catalyst. rsc.org |

| Organocatalysis | Proline | α-Amination of Aldehydes | High enantiocontrol in the formation of amino-indanes. rsc.org |

Advanced Spectroscopic and Analytical Characterization for 4 Chloro 2,3 Dihydro 1h Inden 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 4-chloro-2,3-dihydro-1H-inden-1-amine by mapping the hydrogen and carbon frameworks.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, and the proton attached to the chiral center. The aromatic region would likely display complex multiplets for the three adjacent protons on the chlorinated benzene (B151609) ring. The proton at the C1 position (methine proton) would appear as a triplet, coupled to the adjacent C2 methylene (B1212753) protons. The protons on C2 and C3 would also show characteristic multiplets.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. chemconnections.org For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms. The chemical shifts are influenced by the electronic environment, including the effects of the chlorine atom, the amine group, and the aromatic ring. chemconnections.orgoregonstate.edu Carbons attached to the electronegative chlorine atom and the aromatic carbons typically appear at lower field (higher ppm values), while the aliphatic carbons of the indane skeleton appear at a higher field. youtube.comlibretexts.org Quaternary carbons, those without attached hydrogens, generally show weaker signals. youtube.com

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~7.0-7.5 | Multiple signals due to three protons on the substituted benzene ring. |

| C1-H (methine) | ~4.0-4.5 | Triplet, coupled to C2 protons. | |

| C2-H₂ (methylene) | ~1.8-2.5 | Multiplet, complex pattern due to coupling with C1 and C3 protons. | |

| C3-H₂ (methylene) | ~2.7-3.1 | Multiplet, adjacent to the aromatic ring. | |

| ¹³C NMR | Aromatic C-Cl | ~140-145 | Quaternary carbon, expected to be a weak signal. youtube.com |

| Aromatic C-H | ~120-130 | Multiple signals for the aromatic carbons. | |

| C1 (CH-NH₂) | ~55-65 | Carbon atom bearing the amine group. | |

| C2, C3 (Aliphatic CH₂) | ~25-40 | Signals for the two methylene carbons in the five-membered ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation patterns of the molecule. The molecular formula of this compound is C₉H₁₀ClN. uni.lu

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. For this compound, the expected monoisotopic mass is approximately 167.05 Da. uni.lu Techniques like Electrospray Ionization (ESI) are suitable for analyzing this amine, typically by forming a protonated molecular ion [M+H]⁺ in the positive ion mode. uni.lu The presence of a chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

The fragmentation of the molecular ion can provide valuable structural information. miamioh.edu Common fragmentation pathways for related chloro- and amine-containing compounds include the loss of small neutral molecules. dtic.milnih.gov For this compound, key fragmentation could involve the loss of an ammonia (B1221849) molecule (NH₃), hydrogen chloride (HCl), or cleavage of the cyclopentene (B43876) ring.

| Ion Type | Predicted m/z | Identity | Notes |

|---|---|---|---|

| [M]⁺ | 167.05 | Molecular Ion | Represents the intact molecule radical cation. |

| [M+H]⁺ | 168.05745 | Protonated Molecule | Commonly observed in ESI-MS. uni.lu |

| [M+Na]⁺ | 190.03939 | Sodium Adduct | Often seen as an adduct in ESI-MS. uni.lu |

| Fragment | 151 | [M-NH₂]⁺ or [M+H-NH₃]⁺ | Loss of the amino group. |

| Fragment | 131 | [M-HCl]⁺ | Loss of hydrogen chloride, characteristic for chloro-compounds. miamioh.edu |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., HPLC, Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment (HPLC): A standard reversed-phase HPLC method, often using a C18 column, can be employed to determine the chemical purity of a sample. The sample is analyzed to detect and quantify any synthesis-related impurities or degradation products.

Enantiomeric Excess Determination (Chiral HPLC): The C1 atom of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers ((R) and (S) forms). sigmaaldrich.combldpharm.com Since enantiomers have identical physical properties in a non-chiral environment, they cannot be separated by standard HPLC. Chiral HPLC, which uses a chiral stationary phase (CSP), is required to resolve the racemic mixture. chromatographyonline.comyoutube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of enantiomers of various drug compounds and are effective for amine separation. chromatographyonline.comwindows.netepa.gov The choice of mobile phase and any additives is critical for achieving optimal separation. chromatographyonline.com This technique is essential for determining the enantiomeric excess (e.e.) of a chirally enriched sample.

| Technique | Stationary Phase Example | Mobile Phase Example | Primary Application |

|---|---|---|---|

| Reversed-Phase HPLC | Octadecylsilyl (C18) | Acetonitrile/Water or Methanol (B129727)/Water gradient | Chemical purity assessment. |

| Chiral HPLC | Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H) epa.gov | Hexane/Isopropanol with an amine additive (e.g., DEA) | Separation of (R) and (S) enantiomers; determination of enantiomeric excess. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic ring, and the C-Cl bond. youtube.com

A primary amine (-NH₂) typically shows two medium-intensity stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). youtube.com An N-H bending vibration is also expected around 1600 cm⁻¹. youtube.com

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Primary Amine |

| 3000-3100 | C-H Stretch | Aromatic Ring libretexts.org |

| 2850-3000 | C-H Stretch | Aliphatic (CH₂) libretexts.org |

| ~1600 | N-H Bend (Scissor) | Primary Amine youtube.com |

| 1450-1500 | C=C Stretch | Aromatic Ring libretexts.org |

| 600-800 | C-Cl Stretch | Aryl Halide youtube.com |

X-ray Crystallography for Solid-State Structural Elucidation (for related indene (B144670) derivatives)

For a chiral compound like this, obtaining a single crystal of one enantiomer (often as a salt with a chiral acid) and performing X-ray diffraction analysis would unambiguously determine its absolute stereochemistry (i.e., whether it is the R or S configuration). The analysis provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique serves as the ultimate proof of structure when a suitable crystal can be grown.

Future Research Directions

Development of Novel and More Efficient Synthetic Routes

The demand for enantiomerically pure chiral amines in the pharmaceutical and fine chemical industries necessitates the development of highly efficient and sustainable synthetic methods. researchgate.net While various approaches exist for the synthesis of 1-aminoindanes, future research should focus on overcoming existing limitations and exploring new catalytic paradigms.

A significant area for advancement lies in the development of novel catalytic systems for the asymmetric synthesis of 4-chloro-2,3-dihydro-1H-inden-1-amine. The use of earth-abundant and non-toxic metals as catalysts is a key trend in green chemistry. Future work could explore the application of iron, copper, or manganese-based catalysts for the asymmetric reduction of the corresponding indanone or the reductive amination of a suitable precursor. Furthermore, the design and synthesis of new chiral ligands that can induce high enantioselectivity in these transformations will be crucial. nih.gov

Another promising avenue is the exploration of biocatalysis. Imine reductases (IREDs) have shown great promise for the asymmetric synthesis of chiral amines. researchgate.net The identification and engineering of IREDs that can efficiently reduce a 4-chloro-substituted indanimine with high enantioselectivity would offer a highly sustainable and scalable route to the target compound. This approach avoids the use of heavy metals and often proceeds under mild reaction conditions.

Exploration of New Derivatization Strategies for Diversified Chemical Libraries

The primary amine group and the aromatic ring of this compound provide ample opportunities for derivatization, enabling the creation of diverse chemical libraries for drug discovery and other applications.

Future research should focus on exploring novel and efficient methods for N-functionalization. Beyond simple acylation and alkylation, the use of modern cross-coupling reactions to introduce a wide range of aryl, heteroaryl, and vinyl groups at the nitrogen atom would significantly expand the accessible chemical space. The development of late-stage functionalization strategies, where the chloro-substituent or C-H bonds on the aromatic ring are selectively modified, would also be highly valuable for generating structural diversity.

The synthesis of novel heterocyclic systems by annulating rings onto the indane scaffold is another exciting direction. For instance, the amine functionality could be utilized as a key handle in multicomponent reactions to construct complex polycyclic structures in a single step.

The creation of focused libraries based on specific biological targets is also a key area. By incorporating pharmacophoric features known to interact with particular enzymes or receptors, derivatives of this compound could be designed as potential inhibitors or modulators of various biological processes.

Advanced Mechanistic Insights into Complex Rearrangements and Catalytic Cycles

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones.

Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of catalytic cycles. For asymmetric hydrogenations, for example, detailed kinetic studies, in-situ spectroscopic monitoring (such as high-resolution NMR and IR spectroscopy), and isotopic labeling experiments can provide valuable information about the nature of the active catalyst, the substrate-catalyst interactions, and the turnover-limiting step. The use of advanced spectroscopic techniques can aid in the detection and characterization of transient reaction intermediates. nih.gov

The potential for rearrangement reactions during the synthesis or derivatization of indanamines warrants further investigation. rsc.org For instance, under certain conditions, ring-expansion or -contraction reactions could occur. Understanding the factors that govern these rearrangements, such as the nature of the catalyst, solvent, and temperature, is essential for controlling the reaction outcome and avoiding the formation of undesired byproducts. Computational studies can be particularly insightful in mapping the potential energy surfaces of these rearrangement pathways. rsc.orgcore.ac.uk

Computational Design and Optimization of Indane-based Scaffolds

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. Future investigations should leverage these tools to guide the design and optimization of indane-based scaffolds derived from this compound.

Quantum mechanical (QM) calculations can be used to predict the reactivity and selectivity of different synthetic routes, aiding in the rational design of new catalysts and reaction conditions. For example, density functional theory (DFT) can be employed to model the transition states of key reaction steps, providing insights into the origins of enantioselectivity in asymmetric catalysis.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of different derivatives and their interactions with biological macromolecules, such as proteins and nucleic acids. This information is invaluable for the structure-based design of new therapeutic agents.

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental evaluation. The integration of artificial intelligence and machine learning algorithms into these computational workflows is expected to further accelerate the discovery of novel indane-based molecules with desired functionalities.

Q & A

Q. What are the established synthetic routes for 4-chloro-2,3-dihydro-1H-inden-1-amine, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions starting from indane derivatives. For example, halogenation of 2,3-dihydro-1H-inden-1-amine via Friedel-Crafts alkylation or electrophilic substitution, followed by protective group strategies to preserve amine functionality. Evidence from analogous compounds (e.g., 5,6-diethyl-2,3-dihydro-1H-inden-2-amine) shows that yields can be improved by optimizing reaction conditions (e.g., solvent-free Friedel-Crafts acetylation with acetyl chloride as both reagent and solvent, achieving ~49% overall yield) . Purification via column chromatography and recrystallization enhances purity.

Q. How is the stereochemistry of this compound resolved, and what analytical methods validate enantiomeric purity?

Chiral resolution is achieved using chiral auxiliaries or enantioselective catalysis. For example, (R)- and (S)-enantiomers of brominated analogs are separated via diastereomeric salt formation with chiral acids (e.g., tartaric acid) . Enantiomeric purity is confirmed using chiral HPLC (e.g., Daicel Chiralpak columns) or polarimetry. Nuclear Overhauser Effect (NOE) NMR experiments further corroborate spatial arrangements .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify substituent positions (e.g., Cl at C4) and confirm indane backbone integrity. Coupling constants (e.g., Hz for adjacent protons) distinguish cis/trans conformers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 170.06 for CHClN) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with R-factor refinement (<5% for high-quality data) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

Halogen placement impacts receptor binding. For example, 5-bromo analogs exhibit enhanced TRPV1 receptor antagonism (IC = 5–7 nM) due to increased hydrophobic interactions . Computational docking (e.g., AutoDock Vina) identifies steric and electronic effects: Cl at C4 may hinder π-π stacking in some targets but enhance affinity in others (e.g., aromatase inhibition in anticancer studies) .

Q. What experimental and computational strategies resolve contradictions in structure-activity relationships (SAR) for indane-based compounds?

- Data Triangulation : Compare in vitro bioactivity (e.g., DPPH radical scavenging IC) with molecular docking scores (e.g., binding energy < -8.0 kcal/mol for AChE inhibition) .

- Dynamic Simulations : Molecular dynamics (MD) simulations (e.g., GROMACS) assess ligand-receptor stability over 100 ns trajectories, identifying key residues (e.g., Gly 118 in AChE) .

Q. How can enantiomeric differences in this compound derivatives be exploited for selective drug design?

The (R)-enantiomer of a tert-butyl analog (ABT-102) shows 10-fold higher TRPV1 antagonism than the (S)-form due to optimal van der Waals contacts in the receptor’s hydrophobic pocket . Asymmetric synthesis (e.g., Sharpless epoxidation) or kinetic resolution ensures enantiopurity, while in vivo models (e.g., spinal dorsal horn neuron assays) validate selectivity .

Q. What methodologies address low solubility or stability of this compound in pharmacological assays?

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 6-chloro analog, 98% purity via recrystallization) .

- Prodrug Design : Amine masking (e.g., Boc protection) enhances stability during in vitro screening .

- Formulation Optimization : Use of co-solvents (e.g., DMSO/PEG 400) maintains bioactivity in cell-based assays .

Methodological Challenges

Q. How are discrepancies in NMR data (e.g., split peaks) resolved during structural elucidation?

Split peaks often arise from dynamic processes (e.g., ring puckering). Techniques include:

Q. What strategies validate the regioselectivity of halogenation in indane derivatives?

- Isotopic Labeling : C-labeled precursors track substitution patterns via C-H HSQC .

- Competition Experiments : Reactivity trends (e.g., Cl vs. Br in electrophilic substitution) are quantified using GC-MS .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.